molecular formula C2H4N4 B13422446 Amitrole 15N 100 microg/mL in Methanol

Amitrole 15N 100 microg/mL in Methanol

Cat. No.: B13422446
M. Wt: 85.07 g/mol
InChI Key: KLSJWNVTNUYHDU-HOSYLAQJSA-N
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Description

Amitrole 15N 100 micrograms per milliliter in methanol is a specialized chemical compound used primarily in environmental analysis and testing. . The 15N isotope labeling of amitrole allows for precise analytical measurements, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amitrole can be synthesized through various synthetic routes. One common method involves the reaction of cyanamide with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions typically include heating the reactants in an aqueous solution . The 15N isotope labeling is achieved by using 15N-labeled cyanamide in the synthesis process.

Industrial Production Methods

Industrial production of amitrole involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process includes purification steps to ensure the high purity of the final product. The compound is then dissolved in methanol to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

Amitrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amitrole can lead to the formation of triazole derivatives, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

Amitrole 15N 100 micrograms per milliliter in methanol has numerous scientific research applications:

Mechanism of Action

Amitrole exerts its effects by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition disrupts the metabolic pathways, leading to the herbicidal and antibacterial properties of amitrole . The 15N labeling allows for detailed studies of these mechanisms at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Amitrole 15N 100 micrograms per milliliter in methanol lies in its isotope labeling, which enhances its utility in precise analytical measurements and research applications. This labeling allows for more accurate tracing and quantification in various scientific studies .

Properties

Molecular Formula

C2H4N4

Molecular Weight

85.07 g/mol

IUPAC Name

(215N)1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i5+1

InChI Key

KLSJWNVTNUYHDU-HOSYLAQJSA-N

Isomeric SMILES

C1=[15N]NC(=N1)N

Canonical SMILES

C1=NNC(=N1)N

Origin of Product

United States

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